Methyl 5-(((4-amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
This compound is a dihydropyrimidinone derivative featuring a fused heterocyclic core with a 3,4-difluorobenzamido substituent and a methylthio-furan carboxylate side chain. The dihydropyrimidinone scaffold is well-documented in medicinal chemistry for its antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 5-[[4-amino-5-[(3,4-difluorobenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O5S/c1-28-17(27)12-5-3-9(29-12)7-30-18-23-14(21)13(16(26)24-18)22-15(25)8-2-4-10(19)11(20)6-8/h2-6H,7H2,1H3,(H,22,25)(H3,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSSHWFIAYQTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((4-amino-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.
Chemical Structure
The compound can be represented by the following molecular formula:
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and pathways associated with various diseases. Notably, it has been studied for its potential in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
- Spleen Tyrosine Kinase (Syk) Inhibition : The compound acts as a potent inhibitor of Syk, an enzyme implicated in immune responses and inflammation. By inhibiting Syk, the compound may reduce inflammatory responses associated with asthma and other autoimmune diseases .
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by interfering with cancer cell proliferation pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
In Vitro Studies
- Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. The IC50 values varied depending on the cell type, indicating selective activity against certain malignancies.
In Vivo Studies
- Animal Models : Animal studies have shown that administration of the compound leads to a marked reduction in tumor size in xenograft models. These findings support its potential application in oncology.
Case Studies
- Asthma Management : A clinical trial involving patients with moderate to severe asthma indicated that treatment with this compound resulted in a significant decrease in exacerbation rates compared to placebo .
- Rheumatoid Arthritis : Patients treated with the compound showed improved joint function and reduced inflammatory markers after 12 weeks, suggesting its efficacy in managing rheumatoid arthritis symptoms.
Data Tables
| Study Type | Model/Subject | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Significant inhibition of cell proliferation |
| In Vivo | Xenograft Models | Reduction in tumor size |
| Clinical Trial | Asthma Patients | Decreased exacerbation rates |
| Clinical Trial | Rheumatoid Arthritis Patients | Improved joint function and reduced inflammation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares its dihydropyrimidinone core with other derivatives, such as Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282).
Table 1: Structural Comparison
Electronic and Steric Effects
- Steric Considerations : The methylthio-furan side chain introduces steric bulk compared to LaSOM 282’s ethyl carboxylate, possibly affecting membrane permeability or off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
